molecular formula C9H6O2S B1268860 1-Benzothiophene-3-carboxylic acid CAS No. 5381-25-9

1-Benzothiophene-3-carboxylic acid

Cat. No. B1268860
CAS RN: 5381-25-9
M. Wt: 178.21 g/mol
InChI Key: DRBLTQNCQJXSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Benzothiophene-3-carboxylic acid derivatives has been explored through various novel and modified methods. These methods include the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene, highlighting the versatility and adaptability in synthesizing these compounds (Litvinova & Tikhomirov, 2021).

Molecular Structure Analysis

A detailed structural analysis of 1-Benzothiophene-3-carboxylic acid revealed a complex 3D arrangement characterized by hydrogen-bonded dimers. These dimers interact through acid-acid homosynthons and are further connected by C–H⋯O hydrogen bonds, showcasing the intricate molecular architecture and interaction dynamics of this compound (Dugarte-Dugarte et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 1-Benzothiophene-3-carboxylic acid is highlighted by its participation in various chemical reactions, including palladium-catalyzed oxidative vinylation. This process efficiently proceeds through directed C-H bond cleavage to yield regioselective vinylation products, demonstrating the compound's significant role in synthetic chemistry (Ueyama et al., 2011).

Physical Properties Analysis

The physical properties of 1-Benzothiophene-3-carboxylic acid derivatives, such as crystalline structure and stability, are influenced by O-H…O, C-H…O, and S-H…O hydrogen bonding interactions. These interactions contribute to the overall stability and physical characteristics of the compound, making it an area of interest for material science and pharmaceutical applications (Sagaama & ISSAOUI, 2020).

Chemical Properties Analysis

The chemical properties of 1-Benzothiophene-3-carboxylic acid are further elaborated through computational analysis, including molecular docking and intermolecular interactions energy studies. These studies provide insights into the pharmaceutical properties, highlighting the compound's potential in drug design and development (Sagaama & ISSAOUI, 2020).

Scientific Research Applications

Organic Chemical Synthesis

1-Benzothiophene-3-carboxylic acid is used as an intermediate in organic chemical synthesis . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source.

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives. Both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene are involved in these methods . The synthesis involves reactions like tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . The results of these methods have been published in key studies since 2015 .

Synthesis of Polyaromatic Systems

The compound is used in the synthesis of other polyaromatic systems with biological activity . The outlined methods involve tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .

Aryne Reaction with Alkynyl Sulfides

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Synthesis of Benzothiophene-3-carboxamides

Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . It is assumed that it is the (thiophen-3-yl)rhodium intermediate that reacts with isocyanates .

Synthesis of 2-Aminobenzothiophenes

A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling . A two-step method for the synthesis of 1-benzothiophene-3-carboxylic acid esters from available intermediates has been proposed .

Synthesis of Multisubstituted Benzothiophenes

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Safety And Hazards

1-Benzothiophene-3-carboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The microreview is devoted to novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives including both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .

properties

IUPAC Name

1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBLTQNCQJXSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345034
Record name 1-Benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-3-carboxylic acid

CAS RN

5381-25-9
Record name 1-Benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-bromobenzothiophene (0.40 mole, (D15)) and methyl iodide (25 ml, 0.40 mole) in dry ether (400 ml) was added to a stirred mixture of magnesium turnings (24 g, 1.0 mole) and dry ether (100 ml) under nitrogen, at such a rate as to maintain a steady reflux. After the addition was complete, the reaction mixture was heated under reflux for 30 minutes and then allowed to cool to room temperature. The solution was diluted with dry toluene (500 ml) and stirred vigorously as dry carbon dioxide was bubbled through over 3 hours. The thick precipitate which formed was dissolved by the addition of dilute hydrochloric acid and the organic layer was then separated. The aqueous solution was extracted with ethyl acetate (2×300 ml) and all the organic solutions were then combined and extracted with 10% sodium carbonate solution (4×300 ml). The aqueous extracts were combined, washed with ether (2×200 ml) and then acidified with dilute hydrochloric acid. The precipitate was filtered off, washed with water and then dried under vacuum to give the title compound as a white solid (31.2 g, 44%) m.p. 171°-173°.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
44%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a methanol (100 mL) solution of 1-benzothiophene-3-carboxylic acid methyl ester (20.6 g, 107 mmol), tetrahydrofuran (200 mL), water (100 mL) and lithium hydroxide (9.00 g, 214 mmol) were added at room temperature, and the mixture was stirred for 15 hours at room temperature. 1N-hydrochloric acid (214 mL, 214 mmol) was added to the reaction liquor, and then methanol was distilled off under reduced pressure. To the obtained aqueous layer, 1N-hydrochloric acid (50 mL, 50 mmol) was added, and the solids generated therefrom were collected by filtration, washed with water, and then dried for two days at 50° C. using a vacuum pump, to obtain the title compound (19.1 g, 100%) as a solid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods IV

Procedure details

3-bromothianaphthene (1.63 g, 7.65 mmol) was dissolved in anhydrous ether (30 ml) and n-BuLi (2.5 M, 3.5 ml, 8.65 mmol) was added to the solution at −78° C. The mixture was stirred at −78° C. for 10 min, and then the reaction solution was slowly added to an excessive amount of dry ice dissolved in anhydrous ether (140) under nitrogen conditions. The mixture was heated to room temperature for 1 hour, and then stirred at room temperature for another 2 hours. After the reaction was completed, the product was washed, filtered, and dried to obtain benzo[b]thiophene-3-carboxylic acid (805 mg, 4.51 mmol).
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzothiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Benzothiophene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Benzothiophene-3-carboxylic acid
Reactant of Route 4
1-Benzothiophene-3-carboxylic acid
Reactant of Route 5
1-Benzothiophene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Benzothiophene-3-carboxylic acid

Citations

For This Compound
35
Citations
VА Litvinova, AS Tikhomirov - Chemistry of Heterocyclic Compounds, 2021 - Springer
… derivatives with one heteroatom, 2 we analyzed recent studies describing both original methods and modification of known methods for obtaining 1-benzothiophene-3-carboxylic acid …
Number of citations: 2 link.springer.com
ВА Литвинова - Chemistry of Heterocyclic Compounds, 2021 - hgs.osi.lv
The microreview is devoted to novel and modified methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives including both the assembly of the heterocyclic core and …
Number of citations: 3 hgs.osi.lv
P Banhegyi, F Waczek, Z Szekelyhidi… - Synthetic …, 2008 - Taylor & Francis
… The 2-acylamino-1-benzothiophene-3-carboxylic acid ethyl esters of type A could be synthesized by Gewald reaction [ Citation 7 ] followed by acylation with adequate acyl chloride in …
Number of citations: 4 www.tandfonline.com
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
… 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (3.5 mmol) was added, and … Step C: 2-(2-fluorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (340 …
Number of citations: 3 pubs.acs.org
M Winkler, JG Ling - ChemCatChem, 2022 - Wiley Online Library
Carboxylate reductases (CARs) are valuable catalysts for the selective one‐step reduction of carboxylic acids to their corresponding aldehydes. In recent years, numerous new CARs …
АА Aghekyan, GG Mkryan, HA Panosyan… - Russian Journal of …, 2021 - Springer
The condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide gave 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-…
Number of citations: 3 link.springer.com
NT Pokhodylo, VS Matiychuk, MD Obushak - Tetrahedron, 2008 - Elsevier
4,5-Disubstituted and 4-substituted alkyl 2-amino-thiophene-3-carboxylates react with triethyl orthoformate and sodium azide in acetic acid to yield new 2-(1H-tetrazol-1-yl)-4-R 1 -5-R 2 -…
Number of citations: 55 www.sciencedirect.com
H Li, C Yin, S Liu, H Tu, P Lin, J Chen, W Su - Chemical Science, 2022 - pubs.rsc.org
… Other aromatic carboxylic acids, such as 1-naphthoic acid (3p) and 1-benzothiophene-3-carboxylic acid (3q), were suitable substrates. Interestingly, this protocol allowed using alkenyl …
Number of citations: 1 pubs.rsc.org
MM Badran, SMA Roshdy… - Organic Chemistr (An …, 2013 - scholar.cu.edu.eg
Serotonin (5-Hydroxytryptamine, 5-HT) is a major neurotransmitter in the brain and is also involved in a number of biological process at both the central and peripheral actions [1]. The …
Number of citations: 3 scholar.cu.edu.eg
S Massari, A Corona, S Distinto, J Desantis… - Journal of Enzyme …, 2019 - Taylor & Francis
The paper focussed on a step-by-step structural modification of a cycloheptathiophene-3-carboxamide derivative recently identified by us as reverse transcriptase (RT)-associated …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.